molecular formula C24H26N4O3 B11012042 N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11012042
M. Wt: 418.5 g/mol
InChI Key: UCSQOJPDTXFJCE-HNNXBMFYSA-N
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Description

N~2~-(2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tryptamine with an appropriate carboxylic acid derivative under dehydrating conditions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-(2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both indole and carboxamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(2S)-1-[2-(1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H26N4O3/c1-15(23(29)25-11-10-16-14-26-20-7-5-4-6-19(16)20)27-24(30)22-13-17-12-18(31-3)8-9-21(17)28(22)2/h4-9,12-15,26H,10-11H2,1-3H3,(H,25,29)(H,27,30)/t15-/m0/s1

InChI Key

UCSQOJPDTXFJCE-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(N3C)C=CC(=C4)OC

Canonical SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(N3C)C=CC(=C4)OC

Origin of Product

United States

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